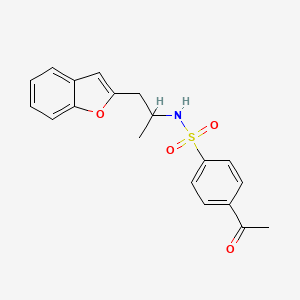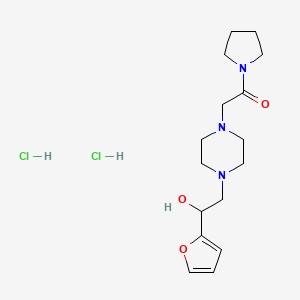
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as MLi-2, is a small molecule inhibitor that has been developed for the treatment of various diseases. MLi-2 has shown promising results in preclinical studies, making it a potential candidate for further research.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE) is a common strategy for treating early stages of Alzheimer’s disease. Research has shown that isoxazoles, including our compound of interest, can act as AChE inhibitors . Specifically, the compound demonstrates moderate inhibitory activity against AChE (with a 50% inhibitory concentration of 134.87 μM). Molecular docking studies reveal interactions between the compound and the active site of AChE, supporting its potential therapeutic efficacy.
Antifungal Properties
While not directly related to AChE inhibition, it’s worth noting that isoxazoles have been explored for their antifungal activities. For instance, derivatives of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis . Although this specific compound hasn’t been studied in this context, it highlights the broader potential of isoxazoles.
Ligand-Protein Interactions
Molecular docking studies have demonstrated that our compound interacts with AChE in a manner similar to reference compounds. These ligand-protein interactions provide insights into its binding mode and potential therapeutic relevance. Further exploration of its interactions with other proteins could reveal additional applications.
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-14-4-2-1-3-13(14)15-9-12(20-22-15)10-19-16(21)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDEPOJSCSBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)

![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)





![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)


![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)